N-benzyl-2-ethenyl-4-methylaniline

Description

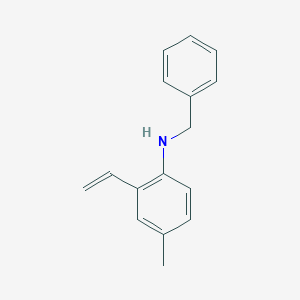

N-Benzyl-2-ethenyl-4-methylaniline is a substituted aniline derivative featuring a benzyl group attached to the nitrogen atom, a vinyl (ethenyl) substituent at the ortho (2nd) position, and a methyl group at the para (4th) position of the aromatic ring.

Properties

CAS No. |

809231-07-0 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-benzyl-2-ethenyl-4-methylaniline |

InChI |

InChI=1S/C16H17N/c1-3-15-11-13(2)9-10-16(15)17-12-14-7-5-4-6-8-14/h3-11,17H,1,12H2,2H3 |

InChI Key |

SMQIJCFBJXLOAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethenyl-4-methylaniline can be achieved through several synthetic routesThe methyl group can be introduced via a methylation reaction using methanol and a suitable catalyst, such as cyclometalated ruthenium complexes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethenyl-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like bromine (Br₂) and aluminum chloride (AlCl₃) are used in halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

N-benzyl-2-ethenyl-4-methylaniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-benzyl-2-ethenyl-4-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the benzyl, ethenyl, and methyl groups can influence its binding affinity and specificity. Detailed mechanistic studies are required to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with N-benzyl-2-ethenyl-4-methylaniline, differing primarily in substituent type, position, and electronic effects:

N-Benzyl-4-nitroaniline ()

- Structure : Benzyl group (N-substituent), nitro group at para position.

- Synthesis : Prepared via alkylation of 4-nitroaniline with benzyl chloride using NaHCO₃ and TEBABr as a phase-transfer catalyst .

- Properties: Melting point: 135–137°C. IR (KBr): Strong NO₂ absorption at 1540 and 1328 cm⁻¹. ¹H-NMR: Benzyl protons at δ 4.38 (s), aromatic protons near nitro group at δ 8.04 (d).

- Key Differences : The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to the electron-donating methyl group in the target compound.

4-Chloro-N-ethyl-2-nitroaniline ()

- Structure : Ethyl group (N-substituent), chloro and nitro groups at para and ortho positions, respectively.

- Molecular Formula : C₈H₈ClN₃O₂.

- Key Differences : The chloro and nitro substituents create a highly polarized aromatic ring, increasing solubility in polar solvents. The ethyl group offers less steric hindrance than benzyl.

N-Ethyl-4-(methoxymethyl)-2-nitroaniline ()

- Structure : Ethyl (N-substituent), methoxymethyl (para), and nitro (ortho).

- Molecular Formula : C₁₀H₁₄N₂O₃; Molecular Weight: 210.233.

- Key Differences : The methoxymethyl group introduces both steric bulk and moderate electron-donating effects, contrasting with the methyl group in the target compound.

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline ()

- Structure: Ethoxybenzyl (N-substituent) and phenoxyethoxy (para).

- Molecular Formula: C₂₃H₂₅NO₃; Molecular Weight: 363.44.

- Key Differences: The ethoxy and phenoxy groups enhance lipophilicity, making this compound more suited for hydrophobic applications compared to the target compound’s ethenyl group.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.